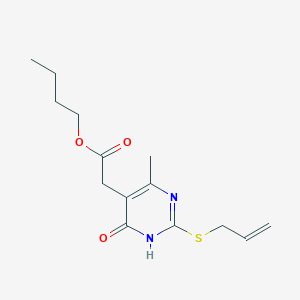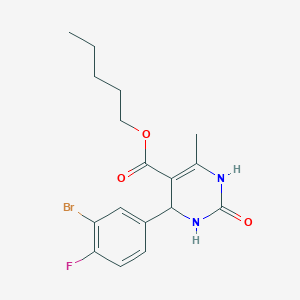
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester” is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s systematic name reflects its structure, emphasizing the allylsulfanyl group, hydroxy group, and ester functionality.
准备方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Alkylation of Pyrimidine Precursor:
- Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
- Allylate the pyrimidine ring using allyl bromide or allyl chloride.
- Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
- Finally, esterify the carboxylic acid group with butyl alcohol.
- Reaction conditions and reagents may vary depending on the specific synthetic pathway.
-
Multistep Synthesis from Simple Building Blocks:
- Begin with commercially available starting materials (e.g., methyl acetoacetate).
- Construct the pyrimidine ring through cyclization reactions.
- Introduce the allylsulfanyl group and hydroxy group sequentially.
- Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.
Industrial Production
The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
化学反应分析
Reactivity
The compound can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group or the allylsulfanyl group.
Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Major Products
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.
Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.
Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.
科学研究应用
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Agriculture: Used in plant protection or growth regulation.
Materials Science: May serve as a precursor for functional materials.
作用机制
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
相似化合物的比较
While there are no direct analogs, compounds with similar functional groups (e.g., allylsulfanyl, hydroxy, and ester) exhibit distinct properties. Notable examples include :
(2-Allylsulfanyl-4-hydroxy-pyrimidin-5-yl)-acetic acid: Lacks the methyl substitution but shares some reactivity patterns.
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-propionic acid: Differs in the ester moiety (propionic acid instead of butyl ester).
: Reference not available in the search results
属性
分子式 |
C14H20N2O3S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC 名称 |
butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18) |
InChI 键 |
CYLQZYZMPQQEQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624560.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)

![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624571.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624583.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624585.png)
![4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624589.png)
![{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11624592.png)
![3-(4-fluorophenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11624596.png)
![(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624601.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
